Phenyl 4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxylate
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Overview
Description
Phenyl 4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a thiophene moiety, and a phenyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene-3-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. This acid chloride is then reacted with piperidine to form the amide linkage. Finally, the phenyl ester is introduced through esterification reactions using phenol and appropriate coupling agents such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenyl ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: New esters or amides depending on the nucleophile used.
Scientific Research Applications
Phenyl 4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of Phenyl 4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The thiophene moiety can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can enhance binding affinity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like thiophene-2-carboxamide and thiophene-3-carboxamide share structural similarities.
Piperidine derivatives: Compounds such as piperidine-1-carboxylate esters and piperidine-4-carboxamide.
Uniqueness
Phenyl 4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxylate is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both a thiophene ring and a piperidine moiety in the same molecule allows for diverse interactions and applications that are not possible with simpler analogs.
Biological Activity
Phenyl 4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a piperidine ring, which is known for its diverse pharmacological properties, and a thiophene moiety that enhances its biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a piperidine ring substituted with a phenyl group and a thiophene carboxamide, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The mechanism of action likely involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : It could bind to receptors, modulating their activity and influencing signaling pathways.
- Antimicrobial Activity : Similar compounds have shown potential against bacterial strains, suggesting a possible role in antimicrobial therapy.
Antimicrobial Activity
Research has indicated that thiophene derivatives exhibit significant antimicrobial properties. For instance, studies on related compounds have shown MIC values against various pathogens:
Compound | Pathogen | MIC (μg/mL) |
---|---|---|
Thiophene derivative A | Staphylococcus aureus | 3.12 |
Thiophene derivative B | Escherichia coli | 12.5 |
Control (Ciprofloxacin) | Both | 2 |
The potential of this compound as an antimicrobial agent warrants further investigation due to the structural similarities with these active derivatives .
Antiviral Activity
In the context of antiviral research, compounds similar to this compound have been tested against HIV strains. The following table summarizes findings from related studies:
Compound | Virus | EC50 (nM) | CC50 (μM) | SI (Selectivity Index) |
---|---|---|---|---|
Piperidine derivative C | HIV-1 | 50 | 200 | 4 |
Piperidine derivative D | HIV-resistant strains | 30 | 150 | 5 |
These results indicate that modifications to the piperidine structure can enhance antiviral potency while maintaining low cytotoxicity .
Case Studies
Several case studies have highlighted the therapeutic potential of thiophene-containing compounds:
-
Case Study on Antimicrobial Efficacy :
- A study evaluated the efficacy of various thiophene derivatives against multi-drug resistant bacteria. This compound showed promising results in preliminary screenings.
-
Case Study on Antiviral Activity :
- In vitro tests demonstrated that similar piperidine derivatives exhibited significant activity against HIV strains, suggesting that structural modifications could lead to effective treatments for viral infections.
Properties
IUPAC Name |
phenyl 4-[(thiophene-3-carbonylamino)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c21-17(15-8-11-24-13-15)19-12-14-6-9-20(10-7-14)18(22)23-16-4-2-1-3-5-16/h1-5,8,11,13-14H,6-7,9-10,12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXTWHAUHORVKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CSC=C2)C(=O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.